4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine
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Overview
Description
4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate chlorinating agents. The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous feeding of reactants and careful monitoring of reaction parameters to ensure high yield and purity. The use of transition metal catalysts can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine include:
- 2,4,6-Trichloro-1,3,5-triazine
- 4-Amino-6-chloro-1,3,5-triazin-2-amine
- N-(sec-butyl)-4-((3-Methylbutan-2-yl)Thio)-6-Phenethoxy-1,3,5-Triazin-2-Amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and propoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
918537-44-7 |
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Molecular Formula |
C10H11Cl2N3O |
Molecular Weight |
260.12 g/mol |
IUPAC Name |
4-chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C10H11Cl2N3O/c1-7-8(16-4-2-3-11)5-15-9(7)10(12)13-6-14-15/h5-6H,2-4H2,1H3 |
InChI Key |
ZAPKMTUPDOWRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1OCCCCl)Cl |
Origin of Product |
United States |
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